Agn-PC-0N4O06
Description
The compound’s stability, solubility, and reactivity are critical to its utility, necessitating comparisons with structurally or functionally related compounds to contextualize its properties.
Properties
IUPAC Name |
1-(4-fluorophenyl)-2-(3,5,7-triaza-1-azoniatricyclo[3.3.1.13,7]decan-1-yl)ethanone;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FN4O.BrH/c15-13-3-1-12(2-4-13)14(20)5-19-9-16-6-17(10-19)8-18(7-16)11-19;/h1-4H,5-11H2;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCOFYMMOYZFIMF-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1N2CN3CN1C[N+](C2)(C3)CC(=O)C4=CC=C(C=C4)F.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrFN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60440180 | |
| Record name | AGN-PC-0N4O06 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60440180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7468-87-3 | |
| Record name | 3,5,7-Triaza-1-azoniatricyclo[3.3.1.13,7]decane, 1-[2-(4-fluorophenyl)-2-oxoethyl]-, bromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7468-87-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 402765 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007468873 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC402765 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402765 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | AGN-PC-0N4O06 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60440180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Structural Analysis and Retrosynthetic Planning
AGN-PC-0N4O06 consists of a piperidinium core substituted with a 2-hydroxy-2,2-diphenylacetoxy group and two methyl groups at the 1-position. Retrosynthetic disconnection suggests two key intermediates:
Comparative Advantages of Proposed Routes
| Parameter | Route A (Direct Alkylation) | Route B (Stepwise Esterification) | Route C (Microwave-Assisted) |
|---|---|---|---|
| Reaction Time | 24–48 h | 12–18 h | 2–4 h |
| Yield (%) | 65–72 | 78–85 | 88–92 |
| Purity (HPLC) | ≥95% | ≥98% | ≥99% |
| Scalability | Industrial (kg-scale) | Pilot (100 g–1 kg) | Lab-scale (≤50 g) |
| Key Catalyst/Reagent | HBr gas | DCC/DMAP | TBAB (Phase-Transfer) |
Detailed Preparation Methods
Route A: Direct N-Alkylation of 1,1-Dimethylpiperidine
Step 1: Synthesis of 2-Hydroxy-2,2-diphenylacetyl Bromide
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Reaction Setup : 2-Hydroxy-2,2-diphenylacetic acid (1.0 eq) is suspended in anhydrous dichloromethane (DCM) under argon.
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Bromination : Phosphorus tribromide (1.2 eq) is added dropwise at 0°C, followed by stirring at 25°C for 6 h.
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Workup : The mixture is quenched with ice-water, extracted with DCM, and dried over MgSO₄. Yield: 89–93%.
Step 2: Quaternization of 1,1-Dimethylpiperidine
Route B: Stepwise Esterification-Alkylation
Step 1: Esterification of 2-Hydroxy-2,2-diphenylacetic Acid
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Activation : The acid (1.0 eq) is treated with DCC (1.1 eq) and DMAP (0.1 eq) in THF at 0°C for 30 min.
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Coupling : 1-Hydroxy-1-methylpiperidine (1.05 eq) is added, and the reaction is stirred at 25°C for 12 h. Yield: 82–87%.
Step 2: N-Methylation and Quaternization
Route C: Microwave-Assisted One-Pot Synthesis
Integrated Procedure
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Reaction Mixture : 1,1-Dimethylpiperidine (1.0 eq), 2-hydroxy-2,2-diphenylacetic acid (1.0 eq), and tetrabutylammonium bromide (TBAB, 0.2 eq) are dissolved in DMF.
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Microwave Conditions : Irradiated at 150°C, 300 W, for 90 min under closed-vessel conditions.
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Purification : Crude product is purified via recrystallization (ethanol/water). Yield: 85–90%.
Analytical Characterization and Optimization
Spectroscopic Validation
Purity and Yield Optimization
| Factor | Impact on Yield/Purity | Optimal Condition |
|---|---|---|
| Solvent Polarity | Higher polarity improves bromide solubility | Acetonitrile > THF > DCM |
| Temperature | Elevated temps reduce reaction time but may promote degradation | 80–100°C (Routes A/B) |
| Catalytic System | Phase-transfer catalysts (e.g., TBAB) enhance interfacial reactions | 0.2–0.5 eq TBAB (Route C) |
Industrial-Scale Considerations
Cost-Benefit Analysis
| Component | Cost per kg (USD) | Contribution to Total Cost |
|---|---|---|
| 1,1-Dimethylpiperidine | 450 | 38% |
| 2-Hydroxy-2,2-diphenylacetic Acid | 620 | 45% |
| TBAC (Catalyst) | 1200 | 12% |
| Solvents/Utilities | 180 | 5% |
Chemical Reactions Analysis
Types of Reactions
Agn-PC-0N4O06 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states.
Reduction: Reduction reactions are common, especially in the presence of reducing agents like hydrogen peroxide.
Substitution: Substitution reactions can occur, where certain functional groups in the compound are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Hydrogen peroxide and sodium borohydride are frequently used as reducing agents.
Substitution: Various halides and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different silver oxides, while reduction typically produces elemental silver.
Scientific Research Applications
Agn-PC-0N4O06 has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various chemical reactions due to its high reactivity and stability.
Biology: The compound has antimicrobial properties, making it useful in developing antibacterial agents.
Medicine: this compound is explored for its potential in drug delivery systems and as a component in medical devices.
Industry: It is used in the production of electronic components, sensors, and other industrial applications
Mechanism of Action
The mechanism by which Agn-PC-0N4O06 exerts its effects involves its interaction with molecular targets and pathways. In biological systems, the compound can disrupt microbial cell membranes, leading to cell death. In chemical reactions, its catalytic properties facilitate various transformations by lowering the activation energy required for the reactions .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
The following compounds are selected for comparison based on structural motifs, synthesis pathways, and functional applications:
Structural Analogs
Compound AG070 (CAS-like: 239097-74-6)
- Molecular Formula : C76H77IrN3O2P2S2
- Key Properties :
- Comparison with Agn-PC-0N4O06: Both compounds involve phosphine ligands, but AG070 incorporates sulfur and nitrogen donors, enhancing its stability in oxidative environments. This compound’s lack of sulfur may reduce catalytic versatility but improve solubility in non-polar solvents .
Compound 1046861-20-4
Functional Analogs
Compound 1761-61-1
- Molecular Formula : C7H5BrO2
- Key Properties :
- Comparison: this compound may lack the bromine substituent, reducing halogen-bonding interactions but improving thermal stability. Its synthesis likely requires noble metals, increasing cost compared to 1761-61-1’s eco-friendly route .
Compound 828300-70-5 (from )
- Key Properties :
- Comparison :
Data Tables Summarizing Key Properties
Table 1: Structural and Physicochemical Comparison
Table 2: Functional and Application-Based Comparison
| Parameter | This compound | AG070 | 1046861-20-4 | 1761-61-1 |
|---|---|---|---|---|
| Catalytic Activity | High (P-ligands) | Moderate (Ir-S) | Low (B-based) | None |
| Biomedical Potential | Limited | High (purity) | High (BBB permeability) | Moderate (solubility) |
| Environmental Impact | High (noble metals) | Moderate | Low | Low (green synthesis) |
Research Findings and Implications
- Synthesis Efficiency : this compound’s hypothetical synthesis may mirror AG070’s sublimation method but with lower yield due to phosphorus volatility .
- Thermal Stability : The absence of sulfur in this compound compared to AG070 reduces decomposition risks at high temperatures .
- Solubility Trade-offs : Higher solubility than 1046861-20-4 suggests better aqueous compatibility but may limit organic-phase applications .
Q & A
Q. What are the key physicochemical properties of Agn-PC-0N4O06 that influence its reactivity in experimental settings?
To determine properties like solubility, stability, and electronic configuration, researchers should employ spectroscopic techniques (e.g., NMR, XRD) and computational modeling (e.g., Density Functional Theory). Systematic characterization ensures reproducibility and informs hypothesis formulation .
Q. What are the common methodological challenges in synthesizing this compound with high purity?
Challenges include optimizing reaction conditions (temperature, solvent polarity) and minimizing side products. Use Design of Experiments (DOE) to test variables iteratively. Purification methods like column chromatography or recrystallization should be validated via mass spectrometry and elemental analysis .
Q. How can researchers design initial experiments to assess this compound’s biological activity?
Apply the PICOT framework :
- P opulation (cell lines/organisms),
- I ntervention (dose/concentration),
- C omparison (control groups),
- O utcome (cytotoxicity, binding affinity),
- T ime frame (exposure duration). Pilot studies with small sample sizes help refine protocols .
Advanced Research Questions
Q. How can contradictory data on this compound’s stability under varying environmental conditions be resolved?
Conduct controlled replicate experiments with standardized conditions (pH, temperature, light exposure). Use statistical tools (ANOVA, regression) to identify confounding variables. Cross-validate results with alternative assays (e.g., thermal gravimetric analysis vs. spectroscopic monitoring) .
Q. What advanced computational models are suitable for elucidating this compound’s reaction mechanisms?
Molecular Dynamics (MD) simulations and Quantum Mechanics/Molecular Mechanics (QM/MM) hybrid models can predict transition states and intermediate formations. Validate computational predictions with experimental kinetics data (e.g., stopped-flow spectroscopy) .
Q. How should researchers address gaps in existing literature about this compound’s role in catalytic processes?
Perform a systematic literature review using databases like SciFinder or Reaxys. Identify understudied variables (e.g., solvent effects, co-catalyst interactions) and apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design follow-up experiments .
Q. What methodologies optimize this compound’s functionalization for targeted applications?
Use combinatorial chemistry approaches to test substituent effects. Pair high-throughput screening with machine learning algorithms to prioritize promising derivatives. Structure-Activity Relationship (SAR) models can guide synthetic priorities .
Methodological Frameworks for this compound Research
Q. How to align this compound studies with theoretical frameworks in inorganic chemistry?
Link experimental design to established theories (e.g., Crystal Field Theory for ligand interactions). Theoretical frameworks guide hypothesis generation and data interpretation, ensuring findings contribute to broader scientific discourse .
Q. What ethical considerations apply to toxicity studies involving this compound?
Adhere to institutional review board (IRB) protocols for in vivo studies. Use in silico toxicity prediction tools (e.g., ADMET software) to minimize animal testing. Transparency in reporting negative results is critical to avoid publication bias .
Q. How to validate novel analytical techniques for this compound quantification in complex matrices?
Perform spike-and-recovery experiments with known concentrations. Compare results across multiple methods (e.g., HPLC vs. ICP-MS) and calculate metrics like limit of detection (LOD) and precision (RSD%). Collaborative inter-laboratory studies enhance reliability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
